N',N'-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine;sulfuric acid
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Overview
Description
N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine;sulfuric acid is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-phenylquinazoline with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological activities.
Scientific Research Applications
N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-(2-phenylquinolin-4-yl)ethane-1,2-diamine
- N,N-dimethyl-N’-(2-pyridyl)ethane-1,2-diamine
- N,N-dimethyl-N’-(2-thiophen-2-yl)ethane-1,2-diamine
Uniqueness
N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
831226-57-4 |
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Molecular Formula |
C18H22N4O4S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C18H20N4.H2O4S/c1-22(2)13-12-19-18-15-10-6-7-11-16(15)20-17(21-18)14-8-4-3-5-9-14;1-5(2,3)4/h3-11H,12-13H2,1-2H3,(H,19,20,21);(H2,1,2,3,4) |
InChI Key |
BBOUKWILIAZYLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
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